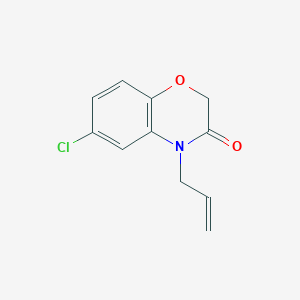![molecular formula C15H17N3S B253935 Isopentyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide](/img/structure/B253935.png)
Isopentyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopentyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in certain studies.
Mécanisme D'action
The mechanism of action of Isopentyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that Isopentyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide can have various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. It has also been shown to induce the production of reactive oxygen species, which can cause cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Isopentyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide in lab experiments is its potential anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells, making it a promising candidate for further research. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Orientations Futures
There are several future directions for research on Isopentyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide. One direction is to further investigate its anti-cancer properties and potential use in cancer treatment. Another direction is to study its mechanism of action in more detail, particularly in relation to its effects on specific enzymes and pathways. Additionally, further research is needed to determine the safety and toxicity of this compound in vivo, as well as its potential for use in other areas of scientific research.
Méthodes De Synthèse
The synthesis of Isopentyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide has been achieved using various methods, including the reaction of 2-aminobenzothiazole with isopentyl bromide and sodium azide. Another method involves the reaction of 2-aminobenzothiazole with isopentyl bromide and sodium azide, followed by the reaction with sulfur.
Applications De Recherche Scientifique
Isopentyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells.
Propriétés
Nom du produit |
Isopentyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide |
|---|---|
Formule moléculaire |
C15H17N3S |
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
1-(3-methylbutylsulfanyl)-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C15H17N3S/c1-11(2)9-10-19-15-17-16-14-8-7-12-5-3-4-6-13(12)18(14)15/h3-8,11H,9-10H2,1-2H3 |
Clé InChI |
RRLQAQSKXWARPM-UHFFFAOYSA-N |
SMILES |
CC(C)CCSC1=NN=C2N1C3=CC=CC=C3C=C2 |
SMILES canonique |
CC(C)CCSC1=NN=C2N1C3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one](/img/structure/B253857.png)
![6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253858.png)
![N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253861.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B253862.png)
![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B253864.png)
![9-Methoxy-5-methyl-1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B253866.png)

![2,3,5,6-tetramethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B253868.png)

![8-ethyl-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253870.png)
![5-Oxo-7-propyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B253871.png)
![2-Phenethyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B253873.png)

![[(4,6,8-Trimethyl-2-quinolinyl)sulfanyl]acetic acid](/img/structure/B253884.png)